3-(4-Methoxyphenyl)pyridine
Overview
Description
3-(4-Methoxyphenyl)pyridine is an organic compound with the molecular formula C12H11NO It consists of a pyridine ring substituted at the third position with a 4-methoxyphenyl group
Mechanism of Action
Target of Action
The primary targets of 3-(4-Methoxyphenyl)pyridine are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives have been known to exhibit a range of pharmacological effects . .
Mode of Action
It is known that pyridine derivatives can interact with various biological targets, leading to a range of effects . The exact interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Pyridine derivatives are known to be involved in a variety of biochemical pathways . .
Result of Action
As a derivative of pyridine, it may share some of the biological activities associated with other pyridine compounds . .
Action Environment
Factors such as pH, temperature, and the presence of other compounds can potentially affect the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(4-Methoxyphenyl)pyridine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 4-methoxyphenyl with a halogenated pyridine under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxyphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in 3-(4-Hydroxyphenyl)pyridine.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-(4-Hydroxyphenyl)pyridine.
Reduction: 3-(4-Methoxyphenyl)piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
3-(4-Hydroxyphenyl)pyridine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methylphenyl)pyridine: Similar structure but with a methyl group instead of a methoxy group.
3-(4-Fluorophenyl)pyridine: Similar structure but with a fluorine atom instead of a methoxy group.
Uniqueness: 3-(4-Methoxyphenyl)pyridine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where the methoxy group plays a crucial role in the compound’s activity or stability .
Properties
IUPAC Name |
3-(4-methoxyphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRHRNXOYYLECZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399709 | |
Record name | 3-(4-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5958-02-1 | |
Record name | 3-(4-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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